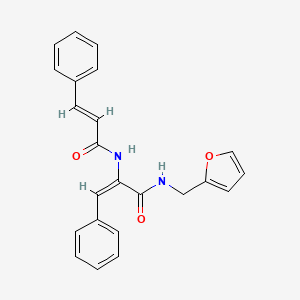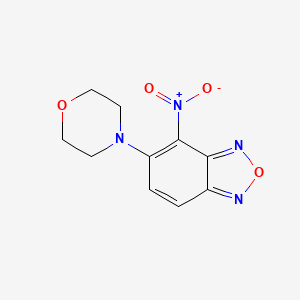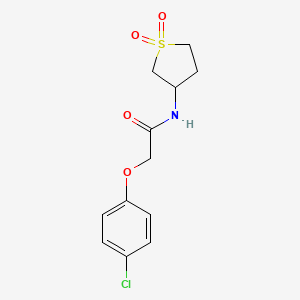![molecular formula C16H24N2O5S B4930737 N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B4930737.png)
N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Also known as CYM-51010, this compound is a selective antagonist of the P2X7 receptor, which is a type of ATP-gated ion channel. In
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide involves its binding to the P2X7 receptor. This binding prevents the receptor from opening in response to ATP, which is the natural ligand for this receptor. By blocking the P2X7 receptor, CYM-51010 can inhibit the release of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide are related to its ability to block the P2X7 receptor. This receptor is involved in a variety of physiological processes, including inflammation, pain, and immune response. By blocking this receptor, CYM-51010 can reduce the release of pro-inflammatory cytokines and other mediators of inflammation, which can have a variety of beneficial effects in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide in lab experiments is its selectivity for the P2X7 receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one limitation of CYM-51010 is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.
Direcciones Futuras
There are several future directions for research involving N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases. By blocking the P2X7 receptor, CYM-51010 could help reduce inflammation and alleviate symptoms of diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its role in pain management. CYM-51010 has been shown to reduce pain in animal models, and further research could explore its potential as a pain medication. Additionally, researchers could investigate the long-term effects of CYM-51010 on the body, as well as its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide involves several steps. First, 2-methoxy-5-nitrobenzamide is reacted with cyclopentylmagnesium bromide to form the corresponding cyclopentylamide. Next, the nitro group is reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-(2-methoxyethylsulfonyl)ethanamine to form the final product.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide has been used in a variety of scientific research applications. One of its main uses is as a selective antagonist of the P2X7 receptor. This receptor is involved in a variety of physiological processes, including inflammation, pain, and immune response. By blocking this receptor, CYM-51010 can help researchers better understand the role of the P2X7 receptor in these processes.
Propiedades
IUPAC Name |
N-cyclopentyl-2-methoxy-5-(2-methoxyethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-22-10-9-17-24(20,21)13-7-8-15(23-2)14(11-13)16(19)18-12-5-3-4-6-12/h7-8,11-12,17H,3-6,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQVDNDIHLWUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-methyl-8-quinolinyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4930688.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4930689.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4930705.png)
![8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4930712.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4930722.png)
![ethyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4930730.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4930747.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930754.png)

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4930762.png)
![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)